molecular formula C22H19FN4O3S B2584134 N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-29-7

N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

カタログ番号: B2584134
CAS番号: 942004-29-7
分子量: 438.48
InChIキー: QPOOJADCCRTZTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative characterized by a 3-methoxyphenyl substituent at the 7-position and a 4-fluorobenzylamide group linked via an acetamide moiety. Its synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling, though specific protocols remain proprietary .

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S/c1-13-25-20-21(31-13)19(15-4-3-5-17(10-15)30-2)26-27(22(20)29)12-18(28)24-11-14-6-8-16(23)9-7-14/h3-10H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOOJADCCRTZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Thiazolo[4,5-d]pyridazine Derivatives

Key structural analogs differ in substituents at the 4-fluorobenzylamide group, the 7-position aryl group, and the thiazolo-pyridazine core. Examples include:

Compound Name Substituents (Position 7) Amide Group Key Data/Properties Reference
N-(4-chlorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide 4-fluorophenyl 4-chlorophenyl Molecular weight: 454.89 g/mol; ChemSpider ID: 942003-99-8
N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 2-thienyl 4-chlorophenyl Molecular weight: 442.91 g/mol; LogP: 2.8
N-(4-fluorobenzyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 4-fluoro-2-methoxyphenyl 4-fluorobenzyl Retains fluorobenzyl group but lacks thiazolo core; Altered pharmacokinetics

Key Findings :

  • Electron-Withdrawing Groups : The 4-fluorophenyl substituent (as in ) enhances metabolic stability compared to 3-methoxyphenyl, likely due to reduced oxidative metabolism .
  • Heterocyclic Modifications: Replacing the phenyl group with a 2-thienyl moiety (as in ) decreases molecular weight but increases hydrophobicity (LogP = 2.8 vs.
  • Core Structure Impact : The pyridazinyl analog in lacks the thiazolo ring, resulting in reduced steric hindrance and altered binding to hypothetical targets.
Functional Analogs with Pyrimido-Oxazin Cores

Compounds such as 16c , 16d , and 16e (from ) share acetamide linkages but feature pyrimido[4,5-d][1,3]oxazin cores. Comparative

Compound ID Core Structure Substituents HPLC Purity (%) Retention Time (min) Reference
16c Pyrimido[4,5-d][1,3]oxazin 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl 99.34 9.37
16d Pyrimido[4,5-d][1,3]oxazin Isopropyl group 97.05 11.98
16e Pyrimido[4,5-d][1,3]oxazin Unsubstituted 95.07 10.60

Key Findings :

  • Purity and Retention : Higher purity (99.34%) in 16c correlates with optimized synthetic protocols, while longer retention times (e.g., 11.98 min for 16d ) suggest increased hydrophobicity due to branched alkyl groups .
  • Biological Relevance: Unlike the thiazolo-pyridazine scaffold, pyrimido-oxazin derivatives may target kinase pathways, as inferred from structural similarities to known inhibitors .

Mechanistic and Pharmacological Comparisons

Matrix Metalloproteinase (MMP) Inhibition

The compound 3-B2 (2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide) from shares an acetamide backbone and methoxyphenyl group with the target compound. While 3-B2 is a documented MMP inhibitor, the thiazolo-pyridazine derivative’s mechanism remains unconfirmed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。